5-Formyl-8-hydroxycarbostyril 5-Formyl-8-hydroxycarbostyril
Brand Name: Vulcanchem
CAS No.: 68304-21-2
VCID: VC20861440
InChI: InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14)
SMILES: C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol

5-Formyl-8-hydroxycarbostyril

CAS No.: 68304-21-2

Cat. No.: VC20861440

Molecular Formula: C10H7NO3

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

5-Formyl-8-hydroxycarbostyril - 68304-21-2

Specification

CAS No. 68304-21-2
Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
IUPAC Name 8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde
Standard InChI InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14)
Standard InChI Key UZNMPVCZLVKVJQ-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O
Canonical SMILES C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

5-Formyl-8-hydroxycarbostyril (CAS: 68304-21-2) is characterized by a quinoline backbone with specific functional groups. The compound features a formyl group (-CHO) at the 5-position and a hydroxyl group (-OH) at the 8-position of the carbostyril (2-oxo-1H-quinoline) core structure . The systematic IUPAC name is 8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde, indicating its key structural components.

Physical and Chemical Properties

The distinctive molecular architecture of 5-Formyl-8-hydroxycarbostyril contributes to its unique physicochemical properties, as summarized in Table 1:

Table 1: Physical and Chemical Properties of 5-Formyl-8-hydroxycarbostyril

PropertyValue
Molecular FormulaC₁₀H₇NO₃
Molecular Weight189.167 g/mol
Density1.431 g/cm³
Boiling Point462.2°C at 760 mmHg
Flash Point233.3°C
CAS Number68304-21-2

The compound possesses several synonyms including 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo- and 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde .

Chemical Reactivity and Transformations

Formyl Group Reactivity

The formyl group in 5-Formyl-8-hydroxycarbostyril represents a versatile functional handle that can participate in numerous chemical transformations. Research on related compounds demonstrates that formyl groups can undergo various reactions while maintaining structural integrity during complex synthetic processes .

Reduction Reactions

Formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride (NaBH₄). This transformation has been demonstrated in related systems, such as the conversion of 5-formyl-containing DNA oligonucleotides to the corresponding 5-hydroxymethyl derivatives . Such reductive transformations could potentially be applied to 5-Formyl-8-hydroxycarbostyril to access hydroxymethyl derivatives.

Oxidation Pathways

Conversely, formyl groups can be oxidized to carboxylic acids under appropriate conditions. The literature indicates that in related systems, the conversion of formyl groups to carboxyl groups (and protected variants like methoxycarbonyl) can be achieved . This suggests potential synthetic connections between 5-Formyl-8-hydroxycarbostyril and carboxylic acid derivatives such as 8-hydroxy-2-oxo-1H-quinoline-5-carboxylic acid.

Structural Relationships to Other Compounds

Comparison to Related Quinoline Derivatives

5-Formyl-8-hydroxycarbostyril shares structural similarities with other substituted quinolines, such as 8-Hydroxy-2-[(4-methylphenyl)carbamoyl]quinoline-5-carboxylic acid . The primary differences lie in:

  • The substituent at position 5 (formyl group versus carboxylic acid)

  • The substituent at position 2 (oxo group versus (4-methylphenyl)carbamoyl group)

These structural relationships provide context for understanding the chemical behavior and potential applications of 5-Formyl-8-hydroxycarbostyril within the broader family of substituted quinolines.

Structural Basis for Function

The specific arrangement of functional groups in 5-Formyl-8-hydroxycarbostyril contributes to its potential interactions with biological systems and its utility in synthetic chemistry. The hydroxyl group at position 8 can participate in hydrogen bonding and may influence the compound's solubility and intermolecular interactions. Meanwhile, the formyl group at position 5 provides a reactive site for further chemical modifications.

Future Research Directions

Development of Optimized Synthesis Routes

Given the limited information available on specific synthesis methods for 5-Formyl-8-hydroxycarbostyril, the development of efficient, high-yielding synthetic routes represents an important research direction. Drawing inspiration from the synthesis of related compounds, researchers could explore various methodologies to introduce the formyl group to appropriate quinoline precursors.

Structure-Activity Relationship Studies

The synthesis and characterization of structural analogs of 5-Formyl-8-hydroxycarbostyril could provide valuable insights into structure-activity relationships. Systematic modifications of the core structure or functional groups might lead to derivatives with enhanced properties for specific applications.

Exploration of Biological Activities

Investigating the potential biological activities of 5-Formyl-8-hydroxycarbostyril represents another promising research direction. Studies focusing on possible antimicrobial, anticancer, or other biological properties would be of significant interest, especially given the known biological activities of related quinoline derivatives.

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